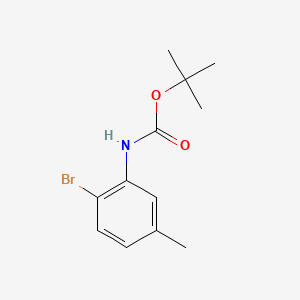

tert-butyl N-(2-bromo-5-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-butyl N-(2-bromo-5-methylphenyl)carbamate, also known as tert-Butyl (2-bromo-5-methylphenyl)carbamate, is a chemical compound with the molecular formula C12H16BrNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylaniline to produce 2-bromo-5-methylaniline, followed by the protection of the amino group with a BOC group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and di-tert-butyl dicarbonate (Boc2O) for BOC protection .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Coupling Products: Biaryl compounds are commonly produced through coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-(2-bromo-5-methylphenyl)carbamate serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been studied for their potential as:

- Antimicrobial agents : Research has indicated that carbamate derivatives can inhibit the growth of various pathogens, including bacteria and fungi .

- Anti-tuberculosis agents : A study highlighted the compound's role in targeting phosphopantetheinyl transferase, an enzyme essential for Mycobacterium tuberculosis survival .

Agricultural Chemicals

The compound is being explored for its potential use in developing new insecticides and herbicides. Its structure allows for modifications that enhance biological activity against pests while minimizing environmental impact. Research indicates that carbamate compounds can effectively target insect acetylcholinesterase, leading to paralysis and death of pests .

Chemical Synthesis

As a versatile building block, this compound is employed in:

- Synthesis of complex organic molecules : It acts as an intermediate in various synthetic pathways, facilitating the creation of more intricate structures needed for pharmaceutical development.

- Production of specialty chemicals : The compound's unique properties allow it to be used in the formulation of specialty materials with specific functional characteristics .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple pathogens |

| Anti-tuberculosis agents | Targets essential enzymes in Mycobacterium | |

| Agricultural Chemicals | Insecticides | Inhibits insect acetylcholinesterase |

| Herbicides | Potentially less harmful to non-target species | |

| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates synthesis of biologically active compounds |

Case Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the bromine substitution pattern can enhance efficacy.

Case Study 2: Insecticidal Properties

Research published in a leading journal evaluated the effectiveness of carbamate-based insecticides derived from this compound. The results indicated a high mortality rate among targeted insect populations, suggesting its potential as a new class of environmentally friendly pesticides.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(2-bromo-5-methylphenyl)carbamate depends on its application. In organic synthesis, it acts as a protected aniline derivative, allowing for selective reactions at other functional groups. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparación Con Compuestos Similares

- N-BOC 2-bromo-4-methylaniline

- N-BOC 2-bromo-3-methylaniline

- N-BOC 2-bromo-5-methylphenylcarbamate

Comparison: tert-butyl N-(2-bromo-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through coupling reactions.

Actividad Biológica

Tert-butyl N-(2-bromo-5-methylphenyl)carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a bromo-substituted phenyl moiety. Its molecular formula is C12H14BrN2O2, with a molecular weight of approximately 296.15 g/mol.

This compound exhibits biological activity primarily through its interaction with various enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes play crucial roles in drug metabolism and the detoxification of xenobiotics. The compound has been identified as an inhibitor of CYP1A2 and CYP2C19, suggesting potential implications for drug-drug interactions when co-administered with other medications metabolized by these pathways.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Studies have shown that carbamates can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy against particular pathogens is limited.

Anticancer Potential

The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may affect cellular signaling pathways involved in cancer progression. Further research is necessary to elucidate its specific mechanisms and effectiveness against different cancer cell lines.

Enzyme Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could lead to neurotoxic effects, similar to other carbamate pesticides, which raises concerns regarding its safety profile in biological systems .

Study on Enzyme Interaction

A comprehensive study evaluated the interaction of various carbamates with AChE and butyrylcholinesterase (BChE). The findings indicated that certain derivatives exhibited strong inhibitory effects on AChE, with IC50 values ranging from 1.60 to 311.0 µM. This suggests that this compound may share similar inhibitory characteristics .

Toxicological Assessment

Toxicological assessments have highlighted the compound's potential for liver toxicity at higher dosages in animal models. Lower doses were found to inhibit specific enzymes without significant toxicity, indicating a dose-dependent response in its biological activity.

Data Table: Biological Activity Overview

| Biological Activity | Description | Evidence |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | Limited studies available |

| Anticancer | Possible effects on cancer cell signaling pathways | Preliminary studies ongoing |

| Enzyme Inhibition | Inhibits AChE and CYP enzymes | IC50 values indicate significant activity |

| Toxicity | Dose-dependent liver toxicity observed | Animal model studies |

Propiedades

IUPAC Name |

tert-butyl N-(2-bromo-5-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDXQPRPVWOSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.